4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CFMBC) is a synthetic organic compound used in various scientific research applications. It is a versatile compound that has been used in a variety of experiments in various fields such as organic synthesis, medicinal chemistry, and pharmacology. CFMBC has been studied for its potential applications in the development of new drugs and other therapeutic agents.
Scientific Research Applications
Molecular Structure Studies : Research on compounds with structural similarities to 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, such as chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane, provides insights into the molecular structures and bond characteristics of complex organic compounds. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Macharashvili et al., 1988).
Solvolysis Rate Correlation : The rate of solvolysis of related compounds, such as 3,4,5-trimethoxybenzoyl chloride, is investigated to understand the effects of different substituents on the reaction rates. This research is valuable in the field of organic chemistry, where solvolysis reactions are common in synthesizing various chemical compounds (Park & Kevill, 2011).
Synthesis and Anti-Inflammatory Activity : Studies involving the synthesis of fluorine-substituted derivatives, similar in structure to this compound, have led to the development of compounds with significant anti-inflammatory activity. These findings are crucial in the development of new pharmaceuticals for treating inflammation-related disorders (Sun et al., 2019).
Inhibition of Enzymatic Activities : Derivatives of chloro-/fluorobenzyl have been synthesized and found to inhibit enzymes like α-glycosidase and acetylcholinesterase. This research has implications for treating diseases like Alzheimer's and diabetes, as these enzymes are key targets in managing such conditions (Bal et al., 2021).
Reaction Kinetics and Mechanisms : Studies on compounds like 2,6-dichlorobenzoyl chloride, which share similar structural features with this compound, help understand the kinetics and mechanisms of solvolysis reactions. These findings are important in organic synthesis and the development of reaction strategies (Park & Kevill, 2012).
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO3/c1-20-14-6-9(15(17)19)3-5-13(14)21-8-10-2-4-11(18)7-12(10)16/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZGGIJIQGMDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178323 | |
Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401178323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-56-5 | |
Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401178323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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